![molecular formula C20H15FN2O4S B3011305 1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922034-73-9](/img/structure/B3011305.png)

1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

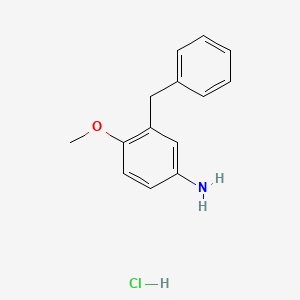

1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C20H15FN2O4S and its molecular weight is 398.41. The purity is usually 95%.

BenchChem offers high-quality 1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cardiovascular Preparations for Arteriolosclerosis

The compound has been investigated for its potential use in cardiovascular medicine. Specifically, it shows promise in treating arteriolosclerosis—a condition characterized by thickening and narrowing of small arteries. Researchers have explored its effects on vascular health, blood pressure regulation, and endothelial function .

Anticancer Properties

Dibenzoxazepines, including this compound, have attracted attention due to their potential anticancer activity. Studies suggest that they may interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression. Further research is needed to elucidate the precise mechanisms and specific cancer types affected .

Asymmetric Synthesis of Biologically Active Analogues

In synthetic chemistry, researchers have developed a Ru-catalyzed asymmetric transfer hydrogenation method to produce biologically active analogues of this compound. These derivatives exhibit excellent conversion rates and high enantioselectivity. The environmentally benign solvent used in this process is water, making it an attractive approach for drug development .

Alkynylation Reactions

The compound has been explored in asymmetric alkynylation reactions. Various arylacetylenes, conjugated enynes, and terminal 1,3-diynes serve as suitable substrates. Optimization of this approach has provided a facile method to synthesize optically active compounds, potentially useful in medicinal chemistry and materials science .

Mécanisme D'action

Target of Action

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses .

Mode of Action

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses . The compound likely interacts with its targets to exert its therapeutic effects.

Biochemical Pathways

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses . Therefore, it can be inferred that the compound may affect pathways related to cardiovascular function.

Pharmacokinetics

Studies of the in vivo metabolism of similar dibenzo[b,f]-1,4-oxazepine compounds implicate an arene oxide intermediate during the conversion to a hydroxy derivative . This suggests that the compound may undergo metabolic transformations in the body, which could impact its bioavailability.

Result of Action

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses . Therefore, it can be inferred that the compound may exert therapeutic effects at the molecular and cellular level.

Action Environment

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses . Therefore, it can be inferred that environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action.

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O4S/c21-14-7-5-13(6-8-14)12-28(25,26)23-15-9-10-18-16(11-15)20(24)22-17-3-1-2-4-19(17)27-18/h1-11,23H,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTKPPSIUFMPCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol](/img/structure/B3011222.png)

![4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B3011232.png)

phosphonium iodide](/img/structure/B3011240.png)

![Methyl 6-benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3011241.png)

![6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3011243.png)

![N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011245.png)